利多卡因杂质 G

描述

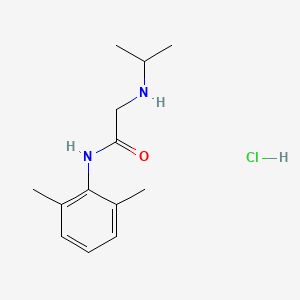

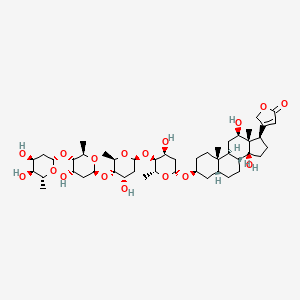

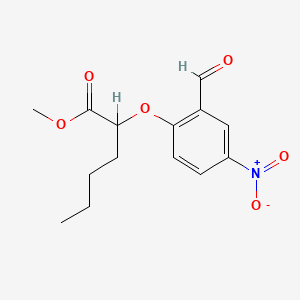

2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride is a chemical compound known for its applications in various fields, including medicine and industry. It is a derivative of lidocaine, a well-known local anesthetic. This compound is characterized by the presence of an isopropylamino group and acetoxylidide moiety, which contribute to its unique properties.

科学研究应用

2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

Medicine: Explored for its anesthetic properties and potential therapeutic applications.

Industry: Utilized in the production of other chemical compounds and as an intermediate in various industrial processes

作用机制

Target of Action

Lidocaine Impurity G, also known as 2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride or N-(2,6-Dimethylphenyl)-2-(isopropylamino)acetamide hydrochloride, primarily targets voltage-gated sodium channels . These channels play a crucial role in the conduction of nerve impulses, which are essential for the sensation of pain .

Mode of Action

Lidocaine Impurity G acts by inhibiting voltage-gated sodium channels , thereby preventing the initiation and conduction of nerve impulses . This inhibition blocks the transmission of pain signals to the brain, resulting in a numbing effect in the area where the compound is applied .

Biochemical Pathways

The primary biochemical pathway affected by Lidocaine Impurity G is the sodium ion transport pathway . By blocking sodium channels, the compound disrupts the normal flow of sodium ions, which is necessary for the propagation of nerve impulses . This disruption leads to a decrease in the sensation of pain .

Lidocaine, from which Lidocaine Impurity G is derived, is metabolized by the cytochrome P450 system . This system is responsible for the biotransformation of many drugs, and its activity can be influenced by various factors, including the presence of other drugs .

Pharmacokinetics

It is known that lidocaine, the parent compound, is well absorbed following topical application . The compound is then metabolized in the liver by the cytochrome P450 system, and the metabolites are excreted in the urine .

Result of Action

The primary result of the action of Lidocaine Impurity G is local anesthesia . By blocking sodium channels and inhibiting nerve conduction, the compound effectively numbs the area where it is applied, reducing or eliminating the sensation of pain .

Action Environment

The action of Lidocaine Impurity G can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the compound, which in turn can influence its ability to penetrate tissues . Additionally, the presence of other drugs that are metabolized by the cytochrome P450 system can potentially affect the metabolism and clearance of Lidocaine Impurity G .

生化分析

Biochemical Properties

Lidocaine Impurity G, like Lidocaine, may interact with various enzymes and proteins. It is known that Lidocaine interacts with voltage-gated Na+ channels in neurons, blocking them and thereby altering signal conduction . Lidocaine Impurity G may have similar interactions due to its structural similarity to Lidocaine.

Cellular Effects

The effects of Lidocaine Impurity G on cells are not fully known. Lidocaine, the parent compound, is known to have significant effects on neuronal cells. By blocking the fast voltage-gated Na+ channels, Lidocaine prevents the generation and conduction of nerve impulses, leading to a numbing effect . Lidocaine Impurity G may have similar effects on cellular processes.

Molecular Mechanism

It is likely to be similar to that of Lidocaine, which acts by blocking the fast voltage-gated Na+ channels in neurons . This blocks the generation and conduction of nerve impulses, leading to a numbing effect .

Temporal Effects in Laboratory Settings

The temporal effects of Lidocaine Impurity G in laboratory settings are not well-documented. Lidocaine and its metabolites have been studied extensively. A robust liquid chromatography–tandem mass spectrometry (LC–MS-MS) method has been developed and validated for the determination of Lidocaine and its metabolite in serum .

Dosage Effects in Animal Models

Lidocaine is widely used in human and veterinary practice as a local anesthetic, analgesic, and antiarrhythmic agent .

Metabolic Pathways

Lidocaine is de-ethylated, by the cytochrome P450 system, to monoethylglycinexylidide (MEGX), a metabolite that retains pharmacological and toxicological activity similar to Lidocaine, although less powerful .

Transport and Distribution

Lidocaine, the parent compound, is known to be quickly absorbed in the heart, brain, kidney, and other tissues with a rich blood supply .

Subcellular Localization

Given its structural similarity to Lidocaine, it may also interact with voltage-gated Na+ channels in the neuronal cell membrane .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dimethylaniline.

Acetylation: The aniline derivative undergoes acetylation to form 2,6-dimethylacetanilide.

Chlorination: The acetanilide is then chlorinated to introduce a chloro group at the para position.

Amination: The chloro compound is reacted with isopropylamine to form the desired 2-(Isopropylamino)-2’,6’-acetoxylidide.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation steps.

Ion Exchange Resins: Employed during the hydrogenation to control impurities and ensure high yield and purity.

化学反应分析

Types of Reactions

2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetoxylidide moiety.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Nucleophiles: Including amines and alcohols for substitution reactions.

Major Products

N-oxides: From oxidation reactions.

Amine Derivatives: From reduction reactions.

Substituted Acetoxylidides: From nucleophilic substitution reactions.

相似化合物的比较

Similar Compounds

Lidocaine: A well-known local anesthetic with a similar structure but different substituents.

Bupivacaine: Another local anesthetic with a longer duration of action.

Mepivacaine: Similar in structure but with different pharmacokinetic properties.

Uniqueness

2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride is unique due to its specific isopropylamino group, which imparts distinct pharmacological properties compared to other local anesthetics .

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(propan-2-ylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-9(2)14-8-12(16)15-13-10(3)6-5-7-11(13)4;/h5-7,9,14H,8H2,1-4H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBARWVLIAWVSHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CNC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

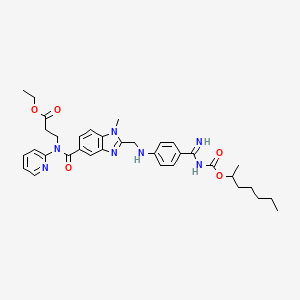

![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)

![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)

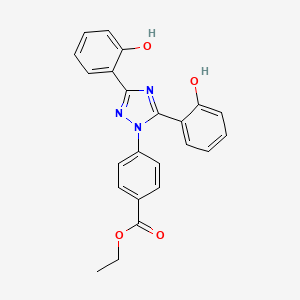

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)